Butyl 3-(pyridin-2-yl)prop-2-enoate
Description
Butyl 3-(pyridin-2-yl)prop-2-enoate is an organic compound with the molecular formula C12H15NO2. It is a derivative of pyridine and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a butyl ester group attached to a pyridine ring through a prop-2-enoate linkage.
Properties
CAS No. |
477723-44-7 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
butyl 3-pyridin-2-ylprop-2-enoate |
InChI |
InChI=1S/C12H15NO2/c1-2-3-10-15-12(14)8-7-11-6-4-5-9-13-11/h4-9H,2-3,10H2,1H3 |
InChI Key |
PMWMHGCCETXWEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-(pyridin-2-yl)prop-2-enoate typically involves the esterification of 3-(pyridin-2-yl)prop-2-enoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Butyl 3-(pyridin-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Butyl 3-(pyridin-2-yl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Butyl 3-(pyridin-2-yl)prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(pyridin-2-yl)prop-2-enoate
- Methyl 3-(pyridin-2-yl)prop-2-enoate
- tert-Butyl 3-(pyridin-2-yl)prop-2-enoate
Uniqueness
Butyl 3-(pyridin-2-yl)prop-2-enoate is unique due to its specific ester group, which influences its physical and chemical properties. The butyl ester group provides distinct solubility and reactivity characteristics compared to other similar compounds with different ester groups .
Biological Activity
Butyl 3-(pyridin-2-yl)prop-2-enoate, a compound featuring a pyridine ring and an enone structure, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical formula for this compound is . The compound exhibits both lipophilic and polar characteristics due to the presence of the butyl group and the pyridine moiety, which can influence its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The ester group can undergo hydrolysis, releasing the active acid form that may interact with enzymes or receptors. Additionally, the pyridine ring's capacity for π-π interactions with aromatic amino acids in proteins can modulate their activity and function, potentially leading to therapeutic effects against various diseases.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as fungi. For instance, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA) and showed promising results in inhibiting bacterial growth.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies suggest that the compound induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study: Cytotoxicity in Cancer Cell Lines
In a study involving A549 (lung cancer) and HepG2 (liver cancer) cell lines, this compound demonstrated significant cytotoxic effects. The results indicated a dose-dependent increase in cell death, with IC50 values determined for both cell lines.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 25 |
| HepG2 | 30 |
Research Findings and Applications
Research continues to explore the applications of this compound beyond antimicrobial and anticancer activities. Its role as a pharmaceutical intermediate is being investigated, particularly in the synthesis of new therapeutic agents targeting specific diseases.
Potential Applications:
- Pharmaceutical Development : As a precursor for synthesizing novel drugs.
- Polymer Industry : Used in the production of polymers due to its reactive ester group.
- Biological Research : As a tool for studying enzyme interactions and signaling pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
